

# Application Notes and Protocols for Hsd17B13 Enzymatic Activity Assay using NAD-Glo™

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the hydroxysteroid dehydrogenase family of enzymes, which are critical in the metabolism of steroids and other lipids.[1][2] Primarily expressed in the liver and associated with lipid droplets, HSD17B13 has emerged as a significant therapeutic target, particularly for non-alcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[5][6] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including 17beta-estradiol, retinol, and leukotriene B4.[7][8]

This document provides a detailed protocol for measuring the enzymatic activity of HSD17B13 using the NAD-Glo™ Bioluminescent Assay. This assay offers a highly sensitive and straightforward method to quantify the production of NADH, a direct product of the HSD17B13-catalyzed oxidation reaction.[9][10] The protocol is suitable for biochemical characterization, substrate specificity studies, and high-throughput screening of potential HSD17B13 inhibitors.

# **Signaling Pathway and Metabolic Context**

HSD17B13 is an oxidoreductase that plays a role in hepatic lipid metabolism.[7] It is physically associated with lipid droplets within hepatocytes.[4][11] The enzyme utilizes NAD+ as a cofactor to oxidize its substrates. The resulting NADH can then be measured to determine



enzymatic activity. Understanding the metabolic placement of HSD17B13 is crucial for elucidating its role in liver health and disease.



Click to download full resolution via product page

Caption: Metabolic reaction catalyzed by HSD17B13.

# **Experimental Workflow**

The experimental workflow for determining HSD17B13 activity using the NAD-Glo™ assay is a multi-step process that begins with the enzymatic reaction, followed by the detection of the resulting NADH. The luminescence generated is directly proportional to the amount of NADH produced and, therefore, to the activity of HSD17B13.



Click to download full resolution via product page

Caption: Experimental workflow for the HSD17B13 NAD-Glo™ assay.

## Principle of the NAD-Glo™ Assay

The NAD-Glo<sup>™</sup> Assay is a homogeneous, bioluminescent method for the sensitive detection of NADH.[12][13] The assay chemistry involves a reductase, a proluciferin reductase substrate,



and a luciferase. In the presence of NADH, the reductase enzymatically converts the proluciferin substrate into luciferin. The newly formed luciferin is then utilized by the luciferase to generate a stable, glowing signal that is proportional to the amount of NADH in the sample.

[9]



Click to download full resolution via product page

Caption: Principle of the NAD-Glo™ detection assay.

## **Detailed Experimental Protocol**

This protocol is designed for a 96-well or 384-well plate format. Adjust volumes accordingly for different plate types.

#### Materials:

Recombinant human HSD17B13 enzyme



- HSD17B13 substrate (e.g., 17β-estradiol)
- NAD+
- Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)[14]
- NAD-Glo™ Assay Kit (Promega)
- White, opaque assay plates
- Luminometer

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of recombinant HSD17B13 in assay buffer. The final concentration in the assay will typically be in the range of 50-100 nM.[14]
  - $\circ$  Prepare a stock solution of the substrate (e.g., 17 $\beta$ -estradiol) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. The final substrate concentration will typically be in the range of 10-50  $\mu$ M.[14]
  - Prepare a stock solution of NAD+ in assay buffer. The final concentration should be optimized, but a starting point of 1 mM is recommended.
  - Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
- Assay Setup:
  - Add assay buffer to all wells.
  - For inhibitor studies, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
  - Add the HSD17B13 enzyme to all wells except for the no-enzyme control wells.
  - Add the NAD+ solution to all wells.



- · Initiation of Enzymatic Reaction:
  - To initiate the reaction, add the substrate solution to all wells.
  - The final reaction volume is typically 25-50  $\mu$ L.

#### Incubation:

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

#### NADH Detection:

- After the enzymatic reaction incubation, add an equal volume of the prepared NAD-Glo™
   Detection Reagent to each well.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

#### Measurement:

Measure the luminescence using a plate-reading luminometer.

# Data Presentation HSD17B13 Substrate Specificity

HSD17B13 has been shown to act on several endogenous substrates. The relative activity with different substrates can be determined using the NAD-Glo™ assay.

| Substrate      | Description                           | Reference |
|----------------|---------------------------------------|-----------|
| 17β-estradiol  | A primary estrogenic steroid hormone. | [7]       |
| Retinol        | The primary form of vitamin A.        | [7]       |
| Leukotriene B4 | An inflammatory mediator.             | [7]       |



## **Inhibitor Potency (IC50 Values)**

Several small molecule inhibitors of HSD17B13 have been identified. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

| Inhibitor      | Human HSD17B13<br>IC50                  | Mouse HSD17B13<br>IC50 | Reference |
|----------------|-----------------------------------------|------------------------|-----------|
| BI-3231        | 1 nM                                    | 13 nM                  | [15]      |
| HSD17B13-IN-23 | $< 0.1  \mu M$ (Estradiol as substrate) | Not Reported           | [16]      |
| HSD17B13-IN-23 | < 1 µM (Leukotriene<br>B3 as substrate) | Not Reported           | [16]      |

## Conclusion

The HSD17B13 enzymatic activity assay using the NAD-Glo™ platform provides a robust and sensitive method for studying this important drug target. The detailed protocol and supporting information provided in these application notes will enable researchers to effectively characterize the enzymatic activity of HSD17B13, screen for novel inhibitors, and further investigate its role in metabolic diseases. The use of bioluminescent technology ensures high sensitivity and a broad dynamic range, making it suitable for high-throughput screening applications in drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13 Wikipedia [en.wikipedia.org]

## Methodological & Application





- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 13. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]
- 14. enanta.com [enanta.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Hsd17B13
   Enzymatic Activity Assay using NAD-Glo™]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378030#hsd17b13-enzymatic-activity-assay-using-nad-glo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com